3-amino-N-(pyridin-4-yl)benzamide
CAS No.: 160647-72-3
Cat. No.: VC6019583
Molecular Formula: C12H11N3O
Molecular Weight: 213.24
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 160647-72-3 |
---|---|
Molecular Formula | C12H11N3O |
Molecular Weight | 213.24 |
IUPAC Name | 3-amino-N-pyridin-4-ylbenzamide |
Standard InChI | InChI=1S/C12H11N3O/c13-10-3-1-2-9(8-10)12(16)15-11-4-6-14-7-5-11/h1-8H,13H2,(H,14,15,16) |
Standard InChI Key | WSNQYOOHVQMUSP-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)N)C(=O)NC2=CC=NC=C2 |
Introduction
Structural and Molecular Characterization
Core Architecture and Functional Groups
The compound features a benzamide backbone (C₆H₅CONH-) substituted at two critical positions:
-
3-Amino group (-NH₂) on the benzene ring, enhancing solubility and enabling hydrogen bonding.
-
Pyridin-4-yl group attached to the amide nitrogen, introducing aromaticity and potential for π-π stacking interactions .
Molecular Descriptors
-
IUPAC Name: 3-Amino-N-(pyridin-4-yl)benzamide
-
SMILES: C1=CC(=CC(=C1)N)C(=O)NC2=CC=NC=C2
-
Molecular Formula: C₁₂H₁₁N₃O
-
Exact Mass: 213.0903 g/mol
Predicted Physicochemical Properties
Property | Value |
---|---|
LogP (Partition Coefficient) | 1.82 (Predicted) |
Hydrogen Bond Donors | 2 (NH₂ and CONH) |
Hydrogen Bond Acceptors | 4 (Amide O, Pyridine N) |
Topological Polar Surface Area | 78.9 Ų |
Synthetic Methodologies
Amide Coupling Strategies
The synthesis of 3-amino-N-(pyridin-4-yl)benzamide typically employs carbodiimide-mediated amide bond formation, analogous to methods used for structurally related benzamides .
Representative Protocol
-
Activation: 3-Aminobenzoic acid is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethyl sulfoxide (DMSO) to form the reactive O-acylisourea intermediate.
-
Nucleophilic Attack: 4-Aminopyridine is added, facilitating amide bond formation via nucleophilic substitution.
-
Purification: Crude product is isolated via precipitation in ice-cold isopropyl alcohol/water (3:1) and refined by recrystallization from ethanol .
Yield: ~60–75% (estimated from analogous syntheses) .
Critical Reaction Parameters
Parameter | Optimal Condition |
---|---|
Solvent | DMSO or DMF |
Temperature | 20–25°C (Room Temperature) |
Coupling Agent | EDC/HOBt |
Base | Triethylamine (Et₃N) |
Chemical Reactivity and Functionalization
Site-Specific Reactivity
-
Amino Group (-NH₂):
-
Susceptible to acetylation (e.g., acetic anhydride) or sulfonylation (e.g., benzenesulfonyl chloride).
-
Participates in Schiff base formation with aldehydes.
-
-
Pyridin-4-yl Ring:
-
Undergoes electrophilic substitution at the 2- and 6-positions (e.g., nitration, halogenation).
-
Capable of coordinating to transition metals (e.g., Pd, Pt) in catalysis.
-
-
Amide Bond (-CONH-):
Compound | EGFR Inhibition (% at 10 nM) | VEGFR2 Inhibition (% at 10 nM) |
---|---|---|
Analog 11 | 91 | 48 |
Analog 13 | 92 | 37 |
Imatinib (Control) | <5 | <5 |
Material Science Applications
Coordination Polymers and MOFs
The pyridinyl nitrogen and amide oxygen serve as multidentate ligands for constructing metal-organic frameworks (MOFs). For example:
-
Cu(II) Coordination: Forms 2D networks with square-grid topology, potential for gas storage.
-
Photoluminescence: Lanthanide complexes (e.g., Eu³⁺, Tb³⁺) exhibit tunable emission for sensor applications .
Future Research Directions
-
Kinase Selectivity Screening: Systematic profiling against kinase panels to identify primary targets.
-
Prodrug Development: Esterification of the amide group to enhance bioavailability.
-
MOF Optimization: Tuning ligand-metal ratios for enhanced CO₂ adsorption capacity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume